ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromophenyl group at the first position, a methyl group at the fifth position, and an ethyl ester group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like THF or toluene.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of dehalogenated pyrazoles.
Coupling: Formation of biaryl pyrazoles.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The ester group may facilitate cellular uptake and bioavailability.
Comparison with Similar Compounds
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate: The fluorine atom can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJVIOBYOFILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191461 | |
Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-45-4 | |
Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187998-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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